molecular formula C18H16INO3 B5306612 ethyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate

ethyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate

Cat. No. B5306612
M. Wt: 421.2 g/mol
InChI Key: IEESUNAGWOBJBD-FOWTUZBSSA-N
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Description

Ethyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of ethyl acrylate and contains an iodine atom and a benzoyl group in its structure.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes involved in cancer cell growth. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce cell cycle arrest and apoptosis in these cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate in lab experiments is its high purity and stability. This compound can be synthesized with high yields and purity, which makes it suitable for various applications. In addition, this compound has been shown to have low toxicity, which makes it safe to handle in the laboratory.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. In addition, this compound is relatively expensive compared to other chemical compounds, which may limit its use in some experiments.

Future Directions

There are several future directions for research on ethyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate. One direction is to further investigate its potential applications in cancer therapy. Specifically, more studies are needed to understand its mechanism of action and to optimize its efficacy and safety as an anticancer agent.
Another direction is to explore its potential applications in materials science. Specifically, more studies are needed to understand its properties as a building block for functionalized polymers and to optimize its properties for specific applications.
Finally, more studies are needed to understand the biochemical and physiological effects of this compound. Specifically, more studies are needed to investigate its anti-inflammatory and antioxidant properties and to understand its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of ethyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate involves the reaction of ethyl acrylate with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an amine such as aniline to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

Ethyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been used to prepare functionalized polymers with improved properties such as thermal stability and mechanical strength. In organic synthesis, this compound has been used as a building block to synthesize various bioactive molecules.

properties

IUPAC Name

ethyl (E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16INO3/c1-2-23-18(22)16(12-13-6-4-3-5-7-13)20-17(21)14-8-10-15(19)11-9-14/h3-12H,2H2,1H3,(H,20,21)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEESUNAGWOBJBD-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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